(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
CAS No.:
VCID: VC17559030
Molecular Formula: C14H19F3N2O3
Molecular Weight: 320.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate is a carbamate compound, classified as an ester or salt of carbamic acid. Carbamates are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatility and biological activity. This specific compound features a tert-butyl group, a hydroxy group, and a trifluoromethyl-substituted pyridine moiety, which enhances its lipophilicity and biological activity, making it a subject of interest in drug development. Synthesis and Reaction ConditionsThe synthesis of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate typically involves the coupling of tert-butyl carbamate with appropriate hydroxy and pyridine derivatives. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Synthesis Steps
Biological Activity and Potential ApplicationsThe biological activity of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate has been explored in various studies. Its structure suggests potential applications in pharmacology, particularly due to the presence of the trifluoromethyl group, which enhances interactions with biological targets. Compounds with similar structures have shown antimicrobial and neuroprotective activities, indicating that this compound may also possess similar biological properties. Potential Applications Table
Mechanism of Action and Interaction StudiesThe mechanism of action primarily involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group may enhance binding affinity and selectivity towards specific receptors or enzymes. Further research, including molecular docking studies and binding assays, is necessary to fully characterize these interactions. Interaction Studies Table
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate | ||||||||||||||
Molecular Formula | C14H19F3N2O3 | ||||||||||||||
Molecular Weight | 320.31 g/mol | ||||||||||||||
IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate | ||||||||||||||
Standard InChI | InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1 | ||||||||||||||
Standard InChIKey | WJZDICBKIPUAGV-JTQLQIEISA-N | ||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO | ||||||||||||||
PubChem Compound | 57634109 | ||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume